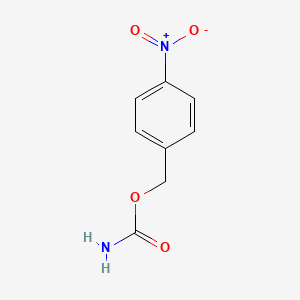

4-Nitrobenzyl carbamate

説明

Historical Context and Evolution of Nitrobenzyl Carbamates as Chemical Tools

The development of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups while performing transformations elsewhere in a molecule. organic-chemistry.org Carbamates, such as the widely used t-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) groups, are essential for amine protection. chemistryviews.org The quest for protecting groups with distinct deprotection conditions, known as orthogonal protecting groups, has been a continuous effort to enhance synthetic efficiency. organic-chemistry.orgemerginginvestigators.org

Within this context, nitrobenzyl carbamates emerged as a valuable class of protecting groups. The p-nitrobenzyloxycarbonyl (PNZ) group, a key example of a 4-nitrobenzyl carbamate (B1207046), was investigated for its potential in the synthesis of complex molecules like glycoconjugates. psu.edu Early studies by Boullanger and colleagues systematically explored the use of various N-alkoxycarbonyl derivatives of glucosamine, including the PNZ group, in glycosylation reactions. psu.edu These investigations demonstrated that the PNZ group could serve as a participating group, stereoselectively leading to the formation of β-glucosides. psu.edu

A significant advantage of the 4-nitrobenzyl carbamate protecting group is its unique cleavage mechanism. The electron-withdrawing nitro group can be reduced to an electron-donating amine substituent, which then triggers a 1,6-elimination reaction to release the free amine. psu.edu This distinct deprotection pathway, achievable through methods like hydrogenolysis or reduction with sodium dithionite (B78146), provides orthogonality to other common protecting groups. psu.edu For instance, the PNZ group can be removed under conditions that leave ester groups intact, a valuable feature in complex oligosaccharide synthesis. psu.edu

The evolution of nitrobenzyl carbamates also saw their application in photolithography, where o-nitrobenzyl-derived carbamates were designed as photoprecursors of organic bases. researchgate.netacs.org While this research focused on the ortho-isomer, it highlighted the broader potential of the nitrobenzyl moiety in developing stimuli-responsive chemical tools.

Fundamental Research Contributions of the this compound Motif

The this compound motif has been the subject of fundamental research that has significantly expanded its utility beyond a simple protecting group, particularly in the realm of medicinal chemistry and drug design.

A major area of contribution has been in the development of prodrugs for gene-directed enzyme prodrug therapy (GDEPT). sci-hub.boxacs.org This strategy involves introducing a non-human enzyme into tumor cells, which can then activate a non-toxic prodrug into a potent cytotoxic agent specifically at the tumor site. sci-hub.box The this compound moiety has been identified as an excellent "trigger" in this system, particularly with the E. coli nitroreductase (NTR) enzyme. sci-hub.boxnih.gov The NTR enzyme efficiently reduces the 4-nitro group to the corresponding hydroxylamine (B1172632). sci-hub.boxresearchgate.net This reduction dramatically alters the electronic properties of the benzyl (B1604629) group, initiating a spontaneous fragmentation of the carbamate and releasing the active, amine-containing drug. sci-hub.boxresearchgate.net

The fundamental properties of 4-nitrobenzyl carbamates as base-labile protecting groups have also been quantitatively studied. Research has shown that these protecting groups are stable in acidic and neutral aqueous solutions but are readily cleaved under mild basic conditions. emerginginvestigators.orgemerginginvestigators.orgresearchgate.net The hydrolysis of 4-nitrophenyl carbamates, a related class of compounds, can be monitored spectrophotometrically due to the release of the yellow-colored 4-nitrophenolate (B89219) ion, providing a convenient method for studying reaction kinetics. emerginginvestigators.orgemerginginvestigators.orgresearchgate.net

Furthermore, the this compound linkage has been explored in the design of compounds with potential central nervous system (CNS) activity. For instance, N-(4-Nitrobenzyl)-3-(N,N-dimethylcarbamoyloxy)quinuclidinium bromide was synthesized and evaluated for its biological activity. mdpi.com

The versatility of the this compound motif is summarized in the table below, highlighting its key applications and the underlying chemical principles.

| Application | Key Feature | Mechanism of Action |

| Amine Protecting Group | Orthogonal to other protecting groups | Cleavage via reduction of the nitro group followed by 1,6-elimination or by hydrogenolysis. psu.edu |

| Prodrugs in GDEPT | Bioreductive activation | Enzymatic reduction of the nitro group to a hydroxylamine by nitroreductase, leading to spontaneous fragmentation and release of the active drug. sci-hub.boxresearchgate.net |

| Base-Labile Protecting Groups | Cleavage under basic conditions | Hydrolysis in basic environments. emerginginvestigators.orgemerginginvestigators.orgresearchgate.net |

| CNS Active Compounds | Molecular scaffold | Incorporation into more complex molecules to modulate biological activity. mdpi.com |

特性

IUPAC Name |

(4-nitrophenyl)methyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c9-8(11)14-5-6-1-3-7(4-2-6)10(12)13/h1-4H,5H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBOSUGVPBRYCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32339-07-4 | |

| Record name | (4-nitrophenyl)methyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Synthesis of 4 Nitrobenzyl Carbamate and Its Derivatives

Direct Acylation Strategies Utilizing 4-Nitrophenyl Chloroformate

A primary and widely used method for synthesizing 4-nitrobenzyl carbamates involves the direct acylation of amines with 4-nitrophenyl chloroformate. sci-hub.boxresearchgate.netchemicalbook.comemerginginvestigators.orgepa.gov This approach is favored for its straightforward nature. The reaction typically involves adding 4-nitrophenyl chloroformate to a nucleophile, such as an amine, in the presence of an excess of a base like pyridine (B92270) or triethylamine (B128534) at room temperature. researchgate.netepa.gov

The reaction of 4-nitrobenzyl chloroformate with amines can lead to the formation of the corresponding carbamate (B1207046). sci-hub.box However, the yields can be modest. For instance, the reaction of 4-nitrobenzyl chloroformate with certain amine precursors has been reported to produce 4-nitrobenzyl carbamates in moderate yields. sci-hub.box

One of the challenges with this method is the increased nucleophilicity of the amine functional group, which can sometimes lead to the unfavorable release of 4-nitrophenol, indicated by a distinct yellow color change in the reaction mixture. emerginginvestigators.org To mitigate this, adjustments to the reaction conditions, such as lowering the temperature and altering the order of reagent addition, have been successfully implemented. emerginginvestigators.org For example, protecting benzylamine (B48309) through acylation with 4-nitrophenyl chloroformate has been achieved with high yields (72%-94%) by suspending the reaction mixture over an ice bath. emerginginvestigators.org

This direct acylation strategy is not only limited to simple amines but has also been applied to more complex structures, including the synthesis of prodrugs for DNA minor groove alkylating agents. sci-hub.box

Table 1: Examples of Direct Acylation using 4-Nitrophenyl Chloroformate

| Amine Substrate | Base | Solvent | Yield | Reference |

|---|---|---|---|---|

| 5-Aminobenz[e]indoline derivative | Pyridine | THF | Modest | sci-hub.box |

| Benzylamine | Triethylamine | Methylene (B1212753) chloride | 72-94% | emerginginvestigators.org |

Palladium-Catalyzed Approaches and Other Metal-Mediated Syntheses

Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of N-aryl carbamates, offering an alternative to traditional methods. nih.govresearchgate.netorganic-chemistry.org One such approach involves the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) in the presence of an alcohol. nih.govorganic-chemistry.org This method allows for the in situ generation of an aryl isocyanate intermediate, which is then trapped by the alcohol to form the desired carbamate. organic-chemistry.org The use of aryl triflates has been shown to expand the substrate scope of this reaction. nih.govorganic-chemistry.org

While direct palladium-catalyzed synthesis of 4-nitrobenzyl carbamate itself is not extensively detailed in the provided context, the general principles of palladium catalysis for carbamate formation are well-established. These methods offer advantages such as milder reaction conditions and broader substrate compatibility compared to some traditional approaches. nih.gov

Other metal-mediated syntheses have also been explored. For instance, cerium(IV) sulfate (B86663) has been used as a catalyst in the one-pot, three-component condensation reaction of β-naphthol, aryl aldehydes, and methyl or benzyl (B1604629) carbamate under solvent-free conditions to produce carbamatoalkyl naphthols. heteroletters.org This highlights the potential for various metal catalysts to facilitate carbamate synthesis.

Optimization of Reaction Conditions and Yields for Diverse Substrates

Optimizing reaction conditions is a critical aspect of synthetic chemistry to maximize yields and accommodate a variety of substrates. For the synthesis of 4-nitrobenzyl carbamates and their derivatives, several factors can be adjusted.

In direct acylation reactions with 4-nitrophenyl chloroformate, temperature control has been shown to be important. Lowering the reaction temperature, for instance by using an ice bath, can help to control the reactivity of highly nucleophilic amines and improve yields. emerginginvestigators.org The choice of base and solvent can also influence the outcome of the reaction. sci-hub.boxresearchgate.net

For more complex syntheses, such as the formation of carbamates from alcohols and isocyanates generated in situ, the use of catalysts like dibutyltindiacetate has been shown to lead to significantly higher yields (47-96%). sci-hub.box This method is particularly preferred for carbamate formation with deactivated amines. sci-hub.box

The optimization of reaction conditions extends to catalyst selection and loading, temperature, and solvent choice in metal-catalyzed reactions. For example, in the cerium(IV) sulfate-catalyzed synthesis of carbamatoalkyl naphthols, it was found that conducting the reaction at 90 °C under solvent-free conditions with 7 mol% of the catalyst gave the best results. heteroletters.org

Table 2: Optimization of Reaction Conditions for Carbamate Synthesis

| Reaction Type | Key Optimization Parameter | Effect on Yield/Selectivity | Reference |

|---|---|---|---|

| Direct Acylation | Lowering reaction temperature | Improved yields for nucleophilic amines | emerginginvestigators.org |

| Isocyanate-based Synthesis | Use of dibutyltindiacetate catalyst | Significantly higher yields (47-96%) | sci-hub.box |

| Ce(SO4)2-catalyzed Condensation | Solvent-free, 90 °C, 7 mol% catalyst | Optimized for high yields | heteroletters.org |

Role of 4 Nitrobenzyl Carbamate As a Protecting Group in Complex Chemical Systems

Design Principles for Orthogonal Amine and Alcohol Protection

In the synthesis of complex molecules containing multiple reactive functional groups, such as amines and alcohols, protecting groups are essential to prevent unwanted side reactions. An ideal protecting group strategy involves "orthogonal protection," where multiple protecting groups are used, each of which can be selectively removed under a specific set of conditions without affecting the others. This allows for the sequential unmasking and reaction of different functional groups within the same molecule.

The 4-nitrobenzyl carbamate (B1207046) group plays a significant role in such strategies due to its unique deprotection mechanism. Unlike protecting groups that are labile to acid (e.g., tert-butyloxycarbonyl, Boc) or base (e.g., 9-fluorenylmethoxycarbonyl, Fmoc), the 4-nitrobenzyl carbamate is stable under these conditions. It is typically cleaved via reduction of the nitro group, which is followed by a spontaneous fragmentation (self-immolation) to release the free amine, carbon dioxide, and p-aminobenzyl alcohol. Common methods for this reductive cleavage include catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl₂) in mildly acidic conditions.

This distinct cleavage pathway makes the this compound orthogonal to a wide range of other protecting groups used for both amines and alcohols. For instance, a synthetic intermediate could have an amine protected as a this compound, a second amine protected with an Fmoc group, and a hydroxyl group protected as a tert-butyldimethylsilyl (TBDMS) ether. The Fmoc group could be removed first with a base like piperidine, the TBDMS group could be removed with fluoride (B91410) ions, and the this compound could be cleaved last by reduction, all without interfering with the other protected sites.

Table 1: Comparison of Common Orthogonal Protecting Groups

| Protecting Group | Abbreviation | Target Functional Group | Cleavage Conditions | Orthogonal To |

|---|---|---|---|---|

| This compound | pNZ, Z(NO₂) | Amine | Reduction (e.g., H₂/Pd, SnCl₂) | Boc, Fmoc, TBDMS, Benzyl (B1604629) ethers |

| tert-Butyloxycarbonyl | Boc | Amine | Strong Acid (e.g., TFA) | Fmoc, pNZ, Benzyl ethers |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Amine | Base (e.g., Piperidine) | Boc, pNZ, TBDMS |

| Carboxybenzyl | Cbz, Z | Amine | Catalytic Hydrogenation | Boc, Fmoc, TBDMS |

| Benzyl ether | Bn | Alcohol | Catalytic Hydrogenation | Boc, Fmoc, TBDMS |

| tert-Butyldimethylsilyl ether | TBDMS | Alcohol | Fluoride source (e.g., TBAF) | Boc, Fmoc, pNZ, Benzyl ethers |

Applications in Oligosaccharide Synthesis and Glycoconjugate Chemistry

The synthesis of oligosaccharides and glycoconjugates presents a significant challenge due to the presence of multiple hydroxyl groups with similar reactivity on each monosaccharide unit. Therefore, sophisticated strategies involving orthogonal protecting groups are paramount to achieving regioselective glycosylation and building complex carbohydrate structures.

While photolabile ortho-nitrobenzyl (oNB) groups have found application in this field for creating temporary protection that can be removed with UV light to unmask a hydroxyl group for glycosylation, the use of this compound is specifically relevant for protecting amino groups in amino sugars. The stability of the pNZ group to both acidic and basic conditions commonly used in glycosylation reactions makes it a valuable tool.

For example, in the synthesis of a glycopeptide, which links a carbohydrate moiety to a peptide backbone, the amino groups on the amino acid side chains (like lysine) and on any amino sugars must be differentially protected. The pNZ group can be used to protect the ε-amino function of lysine (B10760008) or the amino group of an amino sugar. Its removal conditions (catalytic hydrogenation or reduction) are compatible with many other protecting groups used for hydroxyl functions on the sugar, such as benzyl ethers (which would be removed simultaneously with hydrogenation) or acyl groups like acetate (B1210297) and benzoate (B1203000) (which are stable to hydrogenation but labile to base). This orthogonality ensures that the sugar's protecting groups remain intact during peptide chain elongation and that the amine on the sugar can be deprotected at a specific, desired stage of the synthesis.

Integration into Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, relying on the sequential addition of amino acids to a growing chain anchored to a solid support. The success of SPPS hinges

Mechanistic and Kinetic Investigations of 4 Nitrobenzyl Carbamate Deprotection

Unveiling the Hydrolysis Mechanisms Under Varied pH Conditions

The stability of the 4-nitrobenzyl carbamate (B1207046) linkage is highly dependent on the pH of the surrounding aqueous environment. Hydrolysis, the cleavage of the molecule by reaction with water, proceeds through distinct pathways and at different rates in basic, neutral, and acidic solutions.

In alkaline (basic) environments, the hydrolysis of carbamates is significantly accelerated. emerginginvestigators.orgemerginginvestigators.org For primary and secondary carbamates like 4-nitrobenzyl carbamate, two principal mechanisms are often considered: the E1cB (Elimination Unimolecular Conjugate Base) mechanism and the BAc2 (Base-catalyzed Acyl-Oxygen cleavage) mechanism. publish.csiro.auscielo.br

The E1cB mechanism is a two-step process. First, a hydroxide (B78521) ion removes a proton from the carbamate nitrogen, forming a conjugate base (an anion). This is a rapid and reversible step. The second, slower, rate-determining step involves the unimolecular elimination of the benzyloxy group, which leads to the formation of an isocyanate intermediate. This intermediate then rapidly reacts with water to release the deprotected amine and carbon dioxide. publish.csiro.aunih.gov

The BAc2 mechanism , conversely, is a direct nucleophilic attack by a hydroxide ion on the carbonyl carbon of the carbamate. This addition forms a tetrahedral intermediate, which then collapses, breaking the acyl-oxygen bond to release the 4-nitrobenzyl alcohol and the carbamate of the protected amine. publish.csiro.auscielo.br

Studies on related N-aryl carbamates have shown that the operative mechanism can depend on the leaving group's ability. For compounds with good leaving groups, the E1cB mechanism is often favored. However, a shift to the BAc2 mechanism can occur for poorer leaving groups. researchgate.net The hydrolysis rate increases with higher pH, with studies on similar compounds showing the most effective deprotection occurring at pH 12 and above. emerginginvestigators.orgemerginginvestigators.org

In contrast to its lability in basic solutions, this compound exhibits considerable stability in neutral and acidic aqueous environments. emerginginvestigators.orgemerginginvestigators.org Studies on various carbamate compounds have demonstrated that they remain largely intact for extended periods under acidic (pH 1-6) and neutral (pH 7.4) conditions. scielo.brnih.gov

At acidic pH, the rate of hydrolysis is generally slow. For some carbamates, the mechanism can involve a bimolecular attack of water on the N-protonated substrate, particularly if the carbamate contains a sufficiently basic site. scielo.br However, for many carbamates, including those used as protecting groups, stability at low and neutral pH is a key feature, allowing for their persistence until a specific trigger, such as a change to an alkaline environment or a reductive stimulus, is introduced. emerginginvestigators.orgnih.gov This stability is crucial for applications like prodrug design, ensuring the protected molecule remains inactive until it reaches its target environment.

Reductively-Initiated Cleavage Mechanisms

An alternative and highly specific method for deprotecting this compound involves the reduction of its nitro group. This transformation from an electron-withdrawing nitro group (-NO₂) to an electron-donating hydroxylamino (-NHOH) or amino (-NH₂) group dramatically alters the electronic properties of the benzyl (B1604629) system, triggering a rapid, self-immolative fragmentation of the carbamate. researchgate.net This electronic switch facilitates a 1,6-elimination reaction, releasing the protected amine, carbon dioxide, and 4-aminobenzyl alcohol. This strategy is central to the design of bioreductive prodrugs. rsc.org

Certain enzymes, known as nitroreductases, are highly efficient at catalyzing the reduction of aromatic nitro compounds. The nitroreductase NfsB from Escherichia coli is a well-studied flavoenzyme that utilizes flavin mononucleotide (FMN) as a cofactor and NAD(P)H as a source of reducing equivalents. rsc.orgnih.gov This enzyme is of particular interest for applications like Gene-Directed Enzyme Prodrug Therapy (GDEPT). sci-hub.box

The mechanism is a bi-bi substituted or "ping-pong" type. mdpi.com First, NAD(P)H reduces the enzyme's FMN cofactor. The reduced FMN then transfers electrons to the this compound substrate, reducing the nitro group to a nitroso, then a hydroxylamino derivative. mdpi.comresearchgate.net The formation of the 4-hydroxylaminobenzyl carbamate is the key activating step. researchgate.net This intermediate is unstable and spontaneously fragments, releasing the active compound. sci-hub.box This enzymatic activation provides a high degree of specificity, as the deprotection only occurs in the presence of the target enzyme.

The nitro group of this compound can also be reduced using chemical reagents. Sodium dithionite (B78146) (Na₂S₂O₄) is an effective and commonly used reducing agent for this purpose. asianpubs.orgnih.govstackexchange.com The reduction mechanism involves electron transfer from the dithionite to the nitroaromatic compound. acsgcipr.org This method provides a straightforward chemical means to trigger the fragmentation cascade in vitro.

Additionally, various metal-based systems are known to catalyze the reduction of nitroarenes. These can include precious metals like platinum (Pt), palladium (Pd), and gold (Au), often supported on materials to enhance their catalytic activity. nih.govnih.gov Transition metals such as iron (Fe), zinc (Zn), and tin (Sn) in the presence of acid are also classic reagents for nitro group reduction. acsgcipr.org These chemical methods, while lacking the biological specificity of enzymes, are invaluable for synthetic chemistry and mechanistic studies.

The rate of the spontaneous fragmentation following the reduction of the nitro group is highly sensitive to the electronic nature of substituents on the benzyl ring. researchgate.net Systematic studies have shown that placing electron-donating groups on the benzyl ring accelerates the fragmentation of the 4-hydroxylaminobenzyl carbamate intermediate. rsc.orgresearchgate.net

This acceleration is consistent with the proposed 1,6-elimination mechanism, which involves the development of a positive charge on the benzylic carbon in the transition state. Electron-donating substituents help to stabilize this developing positive charge, thereby lowering the activation energy and increasing the reaction rate. rsc.orgresearchgate.net Conversely, electron-withdrawing groups on the ring would be expected to destabilize this transition state and slow down the fragmentation. researchgate.net

A study on a series of substituted 4-nitrobenzyl carbamates found that the half-life (t₁/₂) of the corresponding hydroxylamine (B1172632) intermediate could be correlated with the Hammett substituent constant (σ) by the equation: log(t₁/₂) = 0.57σ + 1.30 . rsc.orgresearchgate.net This quantitative relationship underscores the significant electronic control over the deprotection kinetics. For example, the parent (unsubstituted) 4-hydroxylaminobenzyl carbamate had a half-life of 16 minutes, while introducing an α-methyl group (an electron-donating substituent) reduced it to 9.5 minutes. rsc.orgresearchgate.net

This ability to tune the fragmentation rate through synthetic modification is a powerful tool for optimizing the release kinetics of protected molecules in various applications. rsc.org

Photochemical Decarboxylation and Release from Nitrobenzyl Scaffolds

The photochemical release of amines from nitrobenzyl carbamates is a well-established strategy utilized for the spatial and temporal control over the release of biologically active molecules and in various material science applications. nih.govacs.org The process is predicated on the light-induced intramolecular rearrangement of the ortho-nitrobenzyl group, a mechanism that is broadly applicable to a range of protected functionalities, including carbamates. researchgate.net

Upon absorption of UV light, typically below 400 nm, the o-nitrobenzyl group undergoes an intramolecular hydrogen atom abstraction from the benzylic carbon by the excited nitro group. researchgate.net This initial photochemical step leads to the formation of a transient species known as an aci-nitro intermediate. rsc.orgnih.gov This intermediate is unstable and subsequently undergoes a series of rearrangements, culminating in the cleavage of the benzylic-oxygen bond of the carbamate. This cleavage event releases the free amine, carbon dioxide, and the corresponding o-nitrosobenzaldehyde byproduct. rsc.org The general mechanism is valued for its efficiency and the fact that it can proceed via an intramolecular pathway, making it effective in both solution and the solid state. researchgate.net

Kinetic investigations have revealed that the efficiency of this photorelease is significantly influenced by the molecular structure of the nitrobenzyl scaffold. researchgate.net The quantum yield (Φ), which represents the efficiency of a photochemical process, can be modulated by introducing substituents on the aromatic ring or at the benzylic (α) carbon. For instance, the presence of additional electron-withdrawing nitro groups or specific α-substituents can substantially increase the quantum efficiency of amine release from photolabile o-nitrobenzyl-derived carbamates. researchgate.net

Detailed studies on the photogeneration of cyclohexylamine (B46788) from various carbamate precursors have demonstrated this dependency. The quantum efficiencies were found to vary significantly based on the substitution pattern of the nitrobenzyl moiety, confirming the importance of both steric and electronic factors in controlling the rate of release. researchgate.net

| Nitrobenzyl Scaffold | α-Substituent | Quantum Yield (Φ) |

|---|---|---|

| o-Nitrobenzyl | H | 0.11 |

| 4,5-Dimethoxy-2-nitrobenzyl | H | 0.15 |

| o-Nitrobenzyl | Methyl | 0.25 |

| 2,6-Dinitrobenzyl | H | 0.30 |

| o-Nitrobenzyl | Phenyl | 0.62 |

Data sourced from studies on the quantum-efficient transformation of amines into free amines. researchgate.net

The nature of the leaving group and the surrounding microenvironment also play a crucial role in the kinetics of the release. The quantum efficiency of photorelease from o-nitroveratryl protecting groups has been shown to correlate with the radical-stabilizing properties of the leaving group. rsc.org This is because groups that better stabilize radicals can weaken the C-H bond that is cleaved during the initial photo-induced hydrogen atom transfer, thus lowering the activation barrier for this critical step. rsc.org Moreover, studies within confined aqueous environments like hydrogels have shown that the local environment can affect the rate of cleavage of nitrobenzyl moieties, highlighting the importance of considering the application medium when designing such systems. nih.gov

Advanced Prodrug Design Utilizing the 4 Nitrobenzyl Carbamate Trigger

Conceptual Framework for Bioreductive Prodrug Activation

The activation of prodrugs containing a 4-nitrobenzyl carbamate (B1207046) trigger is predicated on a bioreductive mechanism. researchgate.net This process is initiated by the enzymatic reduction of the aromatic nitro group to a hydroxylamine (B1172632) or amine. researchgate.net This transformation dramatically alters the electronic properties of the benzyl (B1604629) ring, converting the electron-withdrawing nitro group into an electron-donating group. researchgate.net

Figure 1: Bioreductive Activation of 4-Nitrobenzyl Carbamate Prodrugs Step 1: Enzymatic Reduction this compound is reduced by a nitroreductase enzyme. Step 2: Formation of Unstable Intermediate The resulting 4-hydroxylaminobenzyl carbamate is electronically unstable. Step 3: Spontaneous Fragmentation The intermediate undergoes a rapid 1,6-elimination. Step 4: Release of Active Drug The fragmentation liberates the active amine-containing drug, carbon dioxide, and a byproduct.

This elegant mechanism provides a highly specific switch for drug release, as the activating enzymes, typically nitroreductases, are often found at elevated levels in the unique microenvironment of solid tumors.

Gene-Directed Enzyme Prodrug Therapy (GDEPT) Platforms with this compound

Gene-Directed Enzyme Prodrug Therapy (GDEPT) is a sophisticated two-step cancer treatment strategy. In the first step, a gene encoding a non-mammalian enzyme is selectively delivered to tumor cells. Following successful gene expression, a non-toxic prodrug is systemically administered. This prodrug is specifically designed to be a substrate for the foreign enzyme, which then converts it into a potent cytotoxic agent directly within the tumor cells. nih.gov The this compound trigger is ideally suited for GDEPT, particularly in systems utilizing the bacterial enzyme nitroreductase (NTR) from Escherichia coli. sci-hub.boxnih.gov

A primary application of the this compound trigger in GDEPT is to mask the activity of potent cytotoxic agents that contain a primary or secondary amine. By attaching the 4-nitrobenzyloxycarbonyl protecting group to the amine, the drug's cytotoxicity is significantly attenuated. sci-hub.box Upon activation by nitroreductase within the tumor cells, the active amine is released, leading to localized cell death. sci-hub.box This approach has been successfully applied to various classes of DNA-reactive agents, including aniline (B41778) mustards and mitomycin C. sci-hub.box The selectivity of this approach is demonstrated by the significantly higher cytotoxicity observed in tumor cells expressing the nitroreductase enzyme compared to non-expressing cells.

Pyrrolobenzodiazepines (PBDs) are a class of highly potent DNA-interactive agents that bind to the minor groove of DNA. nih.govnih.gov Their extreme cytotoxicity necessitates a prodrug approach to enable their therapeutic use. The this compound moiety has been effectively employed to create prodrugs of PBDs. nih.gov In this design, the N10 position of the PBD core is protected with the 4-nitrobenzyloxycarbonyl group. This modification effectively "cages" the PBD, rendering it inactive. Research has demonstrated that these N10-(4-nitrobenzyl)carbamate-protected PBD prodrugs can be efficiently activated by nitroreductase, leading to a substantial increase in cytotoxicity, with activation factors of approximately 100-fold being observed for certain derivatives. nih.gov

Histone deacetylase (HDAC) inhibitors are a promising class of anti-cancer agents that function by altering gene expression through epigenetic mechanisms. uni-halle.denih.govnih.gov However, their clinical utility can be limited by off-target effects. To address this, this compound-based prodrugs of HDAC inhibitors have been developed. uni-halle.de In this strategy, the zinc-binding group of the HDAC inhibitor, which is crucial for its activity, is masked with the this compound. This modification significantly reduces the inhibitor's ability to bind to HDAC enzymes. uni-halle.de Upon enzymatic reduction of the nitro group by nitroreductase in target cells, the protecting group is cleaved, releasing the active HDAC inhibitor and restoring its therapeutic function. uni-halle.de

Hypoxia-Targeted Drug Delivery Systems

Solid tumors are often characterized by regions of low oxygen tension, a condition known as hypoxia. nih.govrsc.org Hypoxic tumor cells upregulate the expression of various enzymes, including certain nitroreductases, to adapt to this stressful environment. nih.gov This physiological feature of tumors provides a natural targeting opportunity for prodrugs activated by these enzymes. The this compound trigger is a key component in hypoxia-activated prodrug design. nih.gov Prodrugs incorporating this moiety can circulate systemically in an inactive form and are preferentially activated in the hypoxic regions of tumors where nitroreductase activity is high. nih.govnih.gov This hypoxia-selective activation leads to a localized release of the cytotoxic payload, enhancing the anti-tumor effect while sparing well-oxygenated, healthy tissues.

Structure-Activity Relationships (SAR) Governing Prodrug Efficacy and Selectivity

The efficacy and selectivity of this compound-based prodrugs are governed by several structural factors. Structure-activity relationship (SAR) studies have provided valuable insights into optimizing the design of these prodrugs. sci-hub.boxacs.orgnih.gov

Key SAR findings include:

Substituents on the Benzyl Ring: The electronic nature of substituents on the benzyl ring can significantly influence the rate of fragmentation following reduction. Electron-donating groups on the benzyl ring have been shown to accelerate the fragmentation of the hydroxylamine intermediate, which is desirable for rapid drug release after activation. rsc.orgresearchgate.net

Steric Hindrance: The size of the side chain can affect selectivity. Increasing the side-chain size has been observed to decrease selectivity for nitroreductase. nih.govacs.org

Presence of Basic Groups: The inclusion of a basic amine group in the side chain can also lead to a decrease in selectivity for the nitroreductase enzyme. nih.govacs.org

These SAR studies are crucial for the rational design of next-generation this compound prodrugs with improved activation kinetics, enhanced selectivity, and greater therapeutic potential.

| Compound Class | Effector | Key SAR Findings | Reference |

| 5-Aminobenz[e]indoline Prodrugs | DNA Minor Groove Alkylating Agent | Neutral hydroxyalkoxy side chains are good NTR substrates; increasing side-chain size or adding a basic amine decreases selectivity. | nih.gov |

| Pyrrolobenzodiazepine (PBD) Prodrugs | DNA Minor Groove Binding Agent | N10-(4-nitrobenzyl)carbamate protection shows significant deactivation and ~100-fold activation upon reduction. | nih.gov |

| Histone Deacetylase (HDAC) Inhibitor Prodrugs | HDAC Inhibitor | Masking the zinc-binding group with this compound effectively deactivates the inhibitor until NTR-mediated release. | uni-halle.de |

| Substituted 4-Nitrobenzyl Carbamates | Model Amines | Electron-donating substituents on the benzyl ring accelerate the fragmentation rate of the hydroxylamine intermediate. | rsc.orgresearchgate.net |

Table 1: Summary of Structure-Activity Relationships for this compound Prodrugs

Sophisticated Analytical and Computational Methodologies in 4 Nitrobenzyl Carbamate Research

Quantitative Spectrophotometric Monitoring of Reaction Kinetics (e.g., UV-Vis)

UV-Visible (UV-Vis) spectrophotometry is a powerful tool for monitoring the real-time kinetics of reactions involving 4-nitrobenzyl carbamate (B1207046), particularly in the context of its use as a protecting group or a prodrug trigger. The principle often relies on the release of a chromophoric leaving group, such as 4-nitrophenol, upon the cleavage of the carbamate.

In studies of related 4-nitrophenyl carbamates, the hydrolysis kinetics are readily followed using UV-Vis spectroscopy. Under basic conditions, the cleavage of the carbamate releases the 4-nitrophenolate (B89219) ion, which has a distinct yellow color and a strong absorbance maximum around 400-413 nm. This allows for the direct, real-time quantification of the reaction progress by monitoring the increase in absorbance at this wavelength.

The general workflow for such a kinetic experiment involves:

Dissolving the 4-nitrobenzyl carbamate derivative in a suitable solvent system, often a mixture of an organic solvent like DMSO and an aqueous buffer at a specific pH.

Initiating the reaction, for example, by adjusting the pH to basic conditions.

Recording the UV-Vis absorbance at the specific wavelength of the released chromophore over time.

The data obtained can be used to determine reaction rates and rate constants. For instance, the initial rates of hydrolysis for similar compounds have been compared by plotting the final absorbance at 413 nm after a set time period across a range of pH values. This method has demonstrated that such carbamates are stable in acidic and neutral conditions but are rapidly cleaved in basic environments with pH values of 12 and above.

| pH | Relative Initial Rate of Hydrolysis (Absorbance at 413 nm after 10 min) |

| 1 | ~0.0 |

| 3 | ~0.0 |

| 7 | ~0.0 |

| 8 | ~0.05 |

| 9 | ~0.1 |

| 10 | ~0.2 |

| 11 | ~0.4 |

| 12 | ~0.8 |

| 13 | >1.0 |

| 14 | >1.0 |

This interactive table is based on descriptive data for the hydrolysis of 4-nitrophenyl carbamate, illustrating the principle of spectrophotometric monitoring.

High-Resolution Mass Spectrometry (HRMS) for Intermediate and Product Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the accurate identification of reactants, intermediates, and products in studies of this compound. Its ability to determine the mass of a molecule with very high precision allows for the unambiguous determination of elemental compositions.

In the synthesis and reaction of this compound and its derivatives, HRMS is routinely used to confirm the identity of the final products. For example, in the synthesis of various prodrugs, the expected molecular ions are confirmed to within a few parts per million (ppm) of their calculated mass, verifying the successful synthesis. The technique is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental formulas.

HRMS can also provide insights into reaction mechanisms by helping to identify stable intermediates. While highly transient species are difficult to capture, any intermediates that have a sufficient lifetime can be detected. In studies of reductively-activated prodrugs, for instance, where this compound is reduced to a 4-hydroxylaminobenzyl carbamate, mass spectrometry can help characterize the species involved in the subsequent fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is a cornerstone technique for the structural elucidation of this compound and its derivatives. It provides detailed information about the chemical environment of each atom, allowing for definitive structural assignments.

The ¹H NMR spectrum of this compound shows characteristic signals for the aromatic protons of the nitrobenzyl group, the methylene (B1212753) (-CH₂-) protons, and the amine (-NH₂) protons of the carbamate group. For example, the aromatic protons typically appear as two doublets in the downfield region (around 7.5-8.2 ppm), while the benzylic methylene protons appear as a singlet around 5.1-5.5 ppm.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Key signals include the carbonyl carbon of the carbamate group (around 156 ppm) and the carbons of the aromatic ring.

| Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic CH (ortho to NO₂) | 8.19-8.21 (d) | 124.9-125.1 |

| Aromatic CH (meta to NO₂) | 7.52-7.54 (d) | 128.5-129.1 |

| Methylene (-O-CH₂-Ar) | 5.4-5.5 (s) | 63.2-63.4 |

| Amine (-NH₂) | 4.8-6.7 (br s) | N/A |

| Carbonyl (-C=O) | N/A | 155.8-156.3 |

| Aromatic C-NO₂ | N/A | 147.5-147.7 |

| Aromatic C-CH₂ | N/A | 133.2-133.9 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data compiled from sources.

Beyond simple structural confirmation, NMR is used to gain mechanistic insights by monitoring reactions over time. Changes in chemical shifts, the appearance of new peaks corresponding to intermediates or products, and the disappearance of starting material peaks can be tracked to understand reaction pathways.

Computational Chemistry: Predictive Modeling and Mechanistic Elucidation

Computational chemistry provides powerful predictive tools that complement experimental research on this compound, offering insights into electronic structure, reactivity, and biomolecular interactions that are often difficult to obtain through experimentation alone.

Density Functional Theory (DFT) is a quantum mechanical method used to predict the electronic structure and energy of molecules. In the context of this compound research, DFT calculations are used to understand its reactivity. For instance, by calculating the distribution of electron density, one can predict which sites are most susceptible to nucleophilic or electrophilic attack.

A key application is the calculation of partial atomic charges, such as Mulliken charges. In a comparative study of 4-nitrophenyl carbonates and carbamates, DFT calculations showed that the carbonyl carbon of the carbonate has a more positive Mulliken charge (0.516) compared to the carbamate (0.406). This higher positive charge indicates that the carbonate's carbonyl carbon is more electron-poor and therefore more susceptible to nucleophilic attack. This computational result successfully rationalized the experimental spectroscopic finding that the carbonate hydrolyzed more rapidly than the carbamate under basic conditions. Such calculations are vital for explaining substituent effects on the fragmentation kinetics of nitrobenzyl carbamates used as prodrug triggers.

When this compound is used as a component

Biological Modulation and Bioactivity Studies of 4 Nitrobenzyl Carbamate Analogues

Quorum Sensing Inhibition and Modulation in Bacterial Systems

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. The inhibition of QS is a promising strategy for controlling bacterial virulence without exerting selective pressure for antibiotic resistance. While direct studies on 4-nitrobenzyl carbamate (B1207046) as a quorum sensing inhibitor are not extensively documented in the reviewed literature, research into structurally related nitroaromatic compounds provides insights into their potential for such activity.

One study identified 4-Nitro-pyridine-N-oxide (4-NPO) as an effective inhibitor of quorum sensing in Pseudomonas aeruginosa. DNA microarray analysis revealed that 4-NPO is capable of down-regulating 37% of the QS-regulated genes in this bacterium nih.gov. This finding highlights the potential of the nitroaromatic scaffold, a key feature of 4-nitrobenzyl carbamate, to interfere with bacterial signaling pathways. The mechanism of inhibition by such compounds can involve interference with signal molecule synthesis, degradation of the signal molecules, or blockage of the signal receptor mdpi.com.

The investigation of various small molecules has shown that compounds such as para-benzoquinone, 2,4,5-tri-bromo-imidazole, indole, and 3-nitro-benzenesulfonamide also exhibit quorum sensing inhibitory activities nih.gov. The structural diversity of these inhibitors suggests that different chemical moieties can achieve the desired biological effect. Although direct evidence for this compound is pending, the activity of other nitro-containing compounds suggests that this class of molecules warrants further investigation for its potential to modulate quorum sensing in bacterial systems.

Investigation of Antimicrobial and Antifungal Properties

The antimicrobial and antifungal potential of compounds structurally related to this compound has been a subject of scientific inquiry. These studies often focus on derivatives that incorporate the nitrobenzyl group or the carbamate linkage, revealing structure-activity relationships that are crucial for the development of new therapeutic agents.

Research into nitrobenzyl-oxy-phenol derivatives has demonstrated their antibacterial efficacy. For instance, 2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenol exhibited significant antibacterial activity against Moraxella catarrhalis, with a Minimum Inhibitory Concentration (MIC) value of 11 µM, which is comparable to the antibiotic ciprofloxacin (B1669076) (MIC of 9 µM) nih.gov. Another derivative, 3,5-dimethyl-4-((4-nitrobenzyl)oxy)phenol, also showed notable activity nih.gov.

A study on 4-nitrophenyl chloroformate carbamates indicated promising antibacterial activity against a panel of bacteria including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. The same study also reported antifungal activity against Aspergillus niger, Aspergillus flavus, and Rhizobium arrhizus researchgate.net. However, it was observed that the attachment of alkyl groups to the carbamate moiety led to a general decrease in both antibacterial and antifungal activity researchgate.net.

Furthermore, novel N-Aryl carbamate derivatives have been synthesized and tested for their antifungal properties against various plant fungal pathogens. Many of these compounds showed good in vitro antifungal activity, with inhibitory rates greater than 60% at a concentration of 50 µg/mL nih.gov. For example, certain derivatives displayed outstanding inhibition rates higher than 70% against Botrytis cinerea and Magnaporthe grisea nih.gov.

The following table summarizes the antimicrobial and antifungal activities of some this compound analogues and related compounds.

| Compound/Derivative Class | Target Organism | Activity | Reference |

| 2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | MIC: 11 µM | nih.gov |

| 4-nitrophenyl chloroformate carbamates | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa | Promising antibacterial activity | researchgate.net |

| 4-nitrophenyl chloroformate carbamates | Aspergillus niger, Aspergillus flavus, Rhizobium arrhizus | Antifungal activity | researchgate.net |

| N-Aryl Carbamate Derivatives | Botrytis cinerea, Magnaporthe grisea | >70% inhibition at 50 µg/mL | nih.gov |

Comparative Analysis and Orthogonal Reactivity of 4 Nitrobenzyl Carbamates

Comparative Hydrolysis Kinetics with 4-Nitrophenyl Carbonates

A quantitative comparison of the hydrolysis kinetics of 4-nitrophenyl carbonates and 4-nitrobenzyl carbamates reveals significant differences in their lability under basic conditions. Studies utilizing UV-visible spectroscopy to monitor the release of the 4-nitrophenolate (B89219) ion have demonstrated that 4-nitrophenyl carbonates hydrolyze more rapidly than their carbamate (B1207046) counterparts. emerginginvestigators.orgemerginginvestigators.org

This difference in reactivity can be attributed to the electronic properties of the atom adjacent to the carbonyl group. In carbonates, the oxygen atom is more electronegative than the nitrogen atom in carbamates. Consequently, the carbonyl carbon in carbonates is more electron-poor and thus more susceptible to nucleophilic attack by hydroxide (B78521) ions, which is the key step in the base-catalyzed hydrolysis mechanism. emerginginvestigators.org Density functional theory (DFT) calculations support this observation, showing a more positive Mulliken charge on the carbonyl carbon of 4-nitrophenyl benzylcarbonate compared to 4-nitrophenyl benzylcarbamate. emerginginvestigators.org

Both 4-nitrophenyl carbonates and 4-nitrobenzyl carbamates are stable in acidic and neutral aqueous solutions. emerginginvestigators.orgresearchgate.net However, their cleavage is accelerated in basic conditions, with efficient deprotection typically observed at pH values of 12 and above. emerginginvestigators.orgresearchgate.net The hydrolysis of both protecting groups releases 4-nitrophenol, which, under basic conditions, exists as the intensely yellow 4-nitrophenolate ion, providing a convenient method for spectroscopic monitoring of the deprotection progress. emerginginvestigators.org

Table 1: Comparative Hydrolysis Data of 4-Nitrophenyl Benzylcarbonate and 4-Nitrophenyl Benzylcarbamate

| Compound | Relative Initial Rate of Hydrolysis (pH > 12) | Stability in Acidic/Neutral pH |

| 4-Nitrophenyl Benzylcarbonate | Faster | Stable |

| 4-Nitrophenyl Benzylcarbamate | Slower | Stable |

This table provides a qualitative comparison based on the findings that 4-nitrophenyl benzylcarbonate deprotects faster than 4-nitrophenyl benzyl (B1604629) carbamate under basic conditions, while both are stable at acidic and neutral pH. emerginginvestigators.org

Functional Divergence and Mechanistic Differences with Thiocarbamate Analogues

Thiocarbamates are sulfur analogues of carbamates, with either the carbonyl oxygen replaced by sulfur (O-thiocarbamates) or the alkoxy oxygen replaced by sulfur (S-thiocarbamates). wikipedia.org This substitution leads to significant differences in their chemical reactivity and biological activity compared to 4-nitrobenzyl carbamates.

While carbamates are primarily known for their use as protecting groups and their role in pharmaceuticals, thiocarbamates are widely used as herbicides. wikipedia.orgepa.gov The herbicidal activity of many thiocarbamates is believed to stem from their metabolism to reactive sulfoxide (B87167) intermediates. epa.gov

From a mechanistic standpoint, the presence of sulfur in thiocarbamates alters the electrophilicity of the carbonyl carbon and the nature of the leaving group. In comparison to their carbamate counterparts, O-thiocarbamates can undergo the Newman-Kwart rearrangement at high temperatures, where the aryl group migrates from the oxygen to the sulfur, yielding the isomeric S-thiocarbamate. wikipedia.org This reaction is not observed in carbamates.

The reactivity towards nucleophiles also differs. Studies comparing the reaction of electrophilic carbonates and thiocarbonates with hydrosulfide (B80085) have shown that thiocarbonates can exhibit higher selectivity for attack by soft nucleophiles like hydrosulfide over hydrolysis. nih.gov For instance, 4-nitrophenyl methyl thiocarbonate shows a significantly higher selectivity for reaction with NaSH over background hydrolysis compared to 4-nitrophenyl methyl carbonate. nih.gov This suggests a divergence in the hard and soft acid-base characteristics of the electrophilic center.

Table 2: Functional and Mechanistic Comparison of Carbamates and Thiocarbamates

| Feature | 4-Nitrobenzyl Carbamates | Thiocarbamate Analogues |

| Primary Application | Amine protecting groups chem-station.com | Herbicides, synthetic intermediates wikipedia.orgepa.gov |

| Key Functional Group | R-O-C(=O)-NR'₂ | R-O-C(=S)-NR'₂ or R-S-C(=O)-NR'₂ wikipedia.org |

| Characteristic Reaction | Base-labile deprotection emerginginvestigators.org | Newman-Kwart rearrangement (O to S) wikipedia.org |

| Reactivity towards Nucleophiles | Susceptible to hard nucleophiles (e.g., OH⁻) | Can show selectivity for soft nucleophiles (e.g., HS⁻) nih.gov |

Orthogonal Reactivity in Multi-Protective Group Strategies

A key advantage of the 4-nitrobenzyl carbamate protecting group is its specific cleavage conditions, which allows for its use in orthogonal multi-protective group strategies. emerginginvestigators.orgemerginginvestigators.org Orthogonal protecting groups are those that can be removed under distinct conditions without affecting other protecting groups present in the molecule. masterorganicchemistry.com

4-Nitrobenzyl carbamates are stable to acidic conditions that are often used to remove other common amine protecting groups, such as the tert-butyloxycarbonyl (Boc) group. emerginginvestigators.orgmasterorganicchemistry.com They are also stable to the conditions of catalytic hydrogenation used to cleave benzyl (Bn) and benzyloxycarbonyl (Cbz) groups. chemistryviews.org

The deprotection of 4-nitrobenzyl carbamates is typically achieved through reduction of the nitro group to an amino or hydroxylamino group, which then triggers a 1,6-elimination to release the free amine, carbon dioxide, and 4-aminobenzyl alcohol or 4-hydroxylaminobenzyl alcohol. researchgate.net This reductive cleavage can be performed using various methods, including catalytic hydrogenation, or with specific enzymes like nitroreductase, making it a valuable tool in medicinal chemistry and chemical biology. researchgate.netsci-hub.box

The unique cleavage mechanism of 4-nitrobenzyl carbamates, which relies on the reduction of the nitro group, provides a high degree of orthogonality with many other protecting groups, facilitating the synthesis of complex molecules with multiple functional groups that require selective protection and deprotection. emerginginvestigators.orgemerginginvestigators.orgresearchgate.net

Table 3: Orthogonality of this compound with Common Amine Protecting Groups

| Protecting Group | This compound (pNZ) | tert-Butyloxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) |

| Typical Cleavage Conditions | Reductive (e.g., Zn/AcOH, H₂, Pd/C, nitroreductase) researchgate.net | Acidic (e.g., TFA) masterorganicchemistry.com | Hydrogenolysis (H₂, Pd/C) chemistryviews.org |

| Stability to pNZ Cleavage | - | Stable | Potentially cleaved |

| Stability to Boc Cleavage | Stable | - | Stable |

| Stability to Cbz Cleavage | Potentially cleaved | Stable | - |

Future Perspectives and Advanced Research Trajectories for 4 Nitrobenzyl Carbamate

Development of Next-Generation Bioreductive Triggers

The foundational principle of using 4-nitrobenzyl carbamate (B1207046) as a bioreductive trigger is the enzymatic reduction of the nitro group to a hydroxylamine (B1172632), which then undergoes spontaneous 1,6-elimination to release an active compound. researchgate.netrsc.org While effective, research is now focused on creating next-generation triggers with enhanced kinetics and efficiency. The rate of fragmentation following reduction is a critical parameter, as a rapid release of the effector molecule is desirable for maximizing therapeutic impact. rsc.org

Systematic studies on the structure-activity relationships of substituted 4-nitrobenzyl carbamates have provided a roadmap for designing more efficient triggers. It has been demonstrated that the electronic properties of substituents on the benzyl (B1604629) ring significantly influence the fragmentation rate.

Key Research Findings:

Electron-Donating Substituents: The introduction of electron-donating groups on the benzyl ring accelerates the fragmentation of the intermediate hydroxylamine. researchgate.netrsc.org This is attributed to the stabilization of the developing positive charge on the benzylic carbon during the elimination process. rsc.org

α-Substitution: Placing a methyl group at the benzylic (α) position also leads to a marked increase in the fragmentation rate. researchgate.netrsc.org

Kinetic Modeling: The effect of substituents on fragmentation kinetics has been quantitatively modeled. For a series of 2- and 3-substituted analogues, the fragmentation half-life (Mt1/2) was fitted to the equation log(Mt1/2) = 0.57σ + 1.30, where σ represents the Hammett constants (σp for 2-substituents and σm for 3-substituents). rsc.org

These findings suggest that the standard unsubstituted 4-nitrobenzyl carbamate trigger can be significantly improved. rsc.org Future research will likely focus on synthesizing and evaluating novel derivatives with finely tuned electronic and steric properties to achieve optimal release kinetics for specific applications.

Below is a data table summarizing the effect of substituents on the fragmentation half-life of the corresponding p-hydroxylaminobenzyl carbamates, generated via radiolytic reduction.

| Substituent on Benzyl Ring | Maximum Half-Life (Mt1/2) in minutes |

|---|---|

| None (Parent Compound) | 16.0 |

| α-Methyl | 9.5 |

| 2-Methoxy | 12.0 |

| 2-Methylamino | 7.2 |

| 3-Methylamino | 14.0 |

Data sourced from studies on substituted 4-[N-methyl-N-(4-nitrobenzyloxycarbonyl)amino]phenylacetamides. rsc.org

Integration into Advanced Materials and Biosensing Applications

The application of self-immolative linkers, including this compound, is expanding from small-molecule prodrugs to the realm of advanced materials and biosensors. researchgate.netrsc.orgrsc.org This integration allows for the creation of "smart" materials that can respond to specific biological cues.

One of the most promising areas is the development of stimuli-responsive polymers for drug delivery. Researchers have designed amphiphilic block copolymers that incorporate a nitroreductase-responsive 4-nitrobenzyl group. rsc.org These polymers can self-assemble into micelles in aqueous solutions, encapsulating hydrophobic drugs. rsc.org In the presence of nitroreductase and a cofactor like NADH, the 4-nitrobenzyl unit is reduced, triggering the disassembly of the micelle and the controlled release of the drug cargo specifically within the target tumor environment where the enzyme is overexpressed. rsc.org

This concept can be further enhanced by incorporating moieties with aggregation-induced emission (AIE) properties into the polymer backbone. rsc.org This not only facilitates drug encapsulation but also allows the micelles to be used for diagnostic purposes, as their disassembly and drug release can be monitored by changes in fluorescence. rsc.org This creates a theranostic platform capable of both diagnosis and therapy.

In biosensing, while direct application of this compound as a primary sensor is less common, its role as a bioreductive trigger can be harnessed to create reporting systems. The enzyme-triggered release of a fluorescent or colorimetric molecule can serve as a detectable signal for the presence of nitroreductase activity, acting as a diagnostic marker for hypoxia or specific cellular environments. The principles of self-immolative chemistry are being applied to develop polymeric reporting systems where a specific stimulus leads to a controlled release and subsequent signal generation. rsc.orgrsc.org

Rational Design of Multi-Functional Chemical Probes

The future of this compound applications lies in the rational design of multi-functional molecules that can perform several tasks simultaneously. Instead of being a simple trigger, the this compound scaffold is being integrated into complex chemical probes designed for targeted imaging, diagnosis, and therapy.

The design principles for such probes involve combining three key components:

A Trigger: The this compound unit serves as the bioreductive trigger, ensuring activation only in the desired biological environment (e.g., hypoxic tumor cells).

An Effector/Reporter: This is the molecule released upon activation. It could be a potent cytotoxic drug for therapy, a fluorophore for imaging, or a signaling molecule for diagnostics. sci-hub.box

A Targeting Moiety: To enhance specificity, the entire construct can be conjugated to a ligand that recognizes and binds to receptors overexpressed on target cells.

An example of this rational design is seen in the development of nitroreductase-responsive polymeric micelles that incorporate AIE-active molecules. rsc.org Here, the 4-nitrobenzyl group is the trigger, the encapsulated doxorubicin (B1662922) is the therapeutic effector, and the AIE-active polymer itself acts as an imaging reporter. This multi-functional system provides a platform for combined diagnosis and targeted, controlled drug release. rsc.org Similarly, research into fluorescent scaffolds for targeted cell imaging, while not always using a nitrobenzyl trigger, establishes the design framework for creating probes that can offer multi-color imaging and covalent attachment to targeting proteins, enhancing biological specificity. rsc.org The modular nature of the this compound system makes it an ideal candidate for incorporation into such sophisticated, rationally designed multi-functional probes.

Leveraging High-Throughput Screening and Combinatorial Chemistry

To accelerate the discovery and optimization of novel this compound derivatives, researchers are beginning to apply the principles of combinatorial chemistry and high-throughput screening. While large-scale screening of vast libraries has not been extensively reported, the systematic synthesis and evaluation of focused libraries of compounds is a well-established practice that embodies the core of combinatorial thinking. sci-hub.boxnih.gov

This approach involves the parallel synthesis of a series of analogues where specific parts of the molecule, such as the substituents on the benzyl ring or the nature of the released amine, are systematically varied. sci-hub.boxrsc.org For instance, researchers have prepared and tested libraries of substituted this compound prodrugs of DNA minor groove alkylating agents to establish clear structure-activity relationships (SAR). sci-hub.boxnih.gov In these studies, a dozen analogues with different side chains were synthesized and evaluated in pairs of parental and nitroreductase-expressing cell lines to determine how modifications affected prodrug activation and selectivity. sci-hub.boxnih.gov

This strategy allows for:

Rapid SAR Development: Efficiently determining how structural changes influence biological activity, such as the rate of enzymatic reduction and subsequent fragmentation. sci-hub.boxrsc.org

Optimization of Properties: Fine-tuning the molecule for improved efficacy, selectivity, and pharmacokinetic properties. sci-hub.box

Discovery of Novel Triggers: Identifying new substitution patterns that confer superior performance compared to existing triggers. rsc.org

Methodologies for the convenient synthesis of carbamate libraries are being developed, which will facilitate the creation of larger and more diverse sets of compounds for screening. acs.org The future in this area will likely see the application of more automated, nanoscale synthesis and screening technologies to rapidly explore a wider chemical space and identify next-generation this compound-based molecules with enhanced therapeutic and diagnostic potential.

Q & A

Q. What are the optimal synthetic routes for preparing 4-nitrobenzyl carbamate, and how can reaction efficiency be validated?

this compound can be synthesized via nucleophilic substitution reactions using 4-nitrobenzyl halides (e.g., chloride or bromide) with alkali metal cyanates or ammonium cyanate in polar aprotic solvents like DMF. Key parameters include temperature (80–140°C) and stoichiometric ratios . To validate efficiency, monitor reaction progress using <sup>1</sup>H NMR spectroscopy to track the disappearance of starting materials (e.g., 4-nitrobenzyl halides) and quantify yields via HPLC or mass spectrometry .

Q. How does the stability of this compound vary under different experimental conditions?

Stability is influenced by pH, solvent polarity, and temperature. For example, solvolysis in methanol with sodium methoxide (0.036 mol·L<sup>−1</sup>) proceeds at a measurable rate (kobs ≈ 4.58 × 10<sup>−2</sup> s<sup>−1</sup>), while neutral aqueous solutions show greater stability . Use kinetic studies with UV-Vis spectroscopy or HPLC to monitor degradation products like 4-nitrobenzyl alcohol or carbamic acid derivatives under varying conditions .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm molecular structure and track reaction intermediates (e.g., substitution at the benzyl position) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C8H8N2O4, MW = 196.16 g/mol) .

- Chromatography : HPLC with UV detection (λ ≈ 260–280 nm) quantifies purity and identifies byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic environments?

The nitro group at the para position enhances electrophilicity at the benzyl carbon, facilitating nucleophilic attack. Kinetic studies using NMR reveal that solvolysis may proceed via competing mechanisms:

- BAc2 pathway : Bimolecular nucleophilic substitution with hydroxide ions.

- E1cb mechanism : Formation of a quinonemethide intermediate under basic conditions .

For example, 4-nitrobenzyl bromide reacts with n-butylamine (k = 3.3 × 10<sup>−3</sup> M<sup>−1</sup>s<sup>−1</sup>), demonstrating faster kinetics than chloride analogs due to bromide’s superior leaving-group ability .

Q. How can computational methods predict the biological activity of this compound derivatives?

Molecular docking and molecular dynamics (MD) simulations evaluate interactions with biological targets. For instance:

- Enzyme inhibition : Dock this compound into acetylcholinesterase (AChE) active sites to assess binding affinity.

- Free-energy calculations : Use MM-PBSA/GBSA methods to estimate binding energies and compare with experimental IC50 values .

These approaches help prioritize derivatives for synthesis and reduce experimental trial-and-error .

Q. What structural modifications enhance the bioactivity of this compound in medicinal chemistry applications?

- Substituent effects : Introducing electron-withdrawing groups (e.g., halogens) at the benzyl position increases electrophilicity, enhancing reactivity with nucleophilic residues in enzymes .

- Carbamate side-chain variation : Replace the carbamate group with urea or thiocarbamate to modulate solubility and target selectivity .

Structure-activity relationship (SAR) studies using kinetic assays (e.g., α-glucosidase inhibition) and cytotoxicity profiling (MTT assays) guide optimization .

Q. How does this compound interact with environmental or biological nucleophiles, and what are the implications for toxicity?

Reactivity with thiols (e.g., glutathione) or amines (e.g., lysine residues) can lead to adduct formation, impacting toxicity. Use LC-MS/MS to identify adducts in in vitro models (e.g., liver microsomes) . For environmental studies, assess hydrolysis products in aqueous systems using GC-MS to predict persistence and ecological risks .

Methodological Notes

- Kinetic analysis : Use pseudo-first-order conditions to determine rate constants for solvolysis or nucleophilic substitution .

- Synthetic optimization : Employ Design of Experiments (DoE) to optimize temperature, solvent, and catalyst combinations .

- Data validation : Cross-reference computational predictions (e.g., docking scores) with experimental enzyme inhibition assays (e.g., Ellman’s method for AChE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。